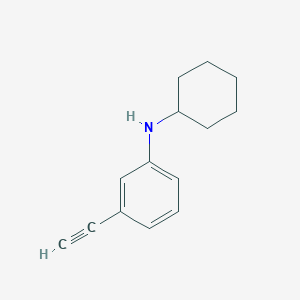

N-cyclohexyl-3-ethynylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17N |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

N-cyclohexyl-3-ethynylaniline |

InChI |

InChI=1S/C14H17N/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h1,6-7,10-11,13,15H,3-5,8-9H2 |

InChI Key |

IEUNAYMAZUCWIW-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclohexyl 3 Ethynylaniline and Analogs

Direct N-Alkylation and N-Arylation Approaches

These methods focus on the direct formation of the crucial carbon-nitrogen (C-N) bond between the aniline (B41778) nitrogen and the cyclohexyl group or between the nitrogen atom and the 3-ethynylphenyl group.

The direct reaction between cyclohexylamine (B46788) and a 3-haloethynylbenzene represents a straightforward approach to forming the target C-N bond. However, traditional nucleophilic aromatic substitution reactions on unactivated aryl halides are typically inefficient. Modern catalytic systems are generally required to facilitate this transformation effectively. While direct alkylation of aromatic amines with alkyl halides can be performed, often under microwave irradiation in aqueous media, the arylation of cyclohexylamine is more commonly achieved via metal-catalyzed methods as described in the following section. semanticscholar.orgrsc.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful and versatile methods for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction couples an amine with an aryl halide or triflate and has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org

In the context of synthesizing N-cyclohexyl-3-ethynylaniline, this strategy involves the coupling of cyclohexylamine with a 3-ethynyl-substituted aryl halide (e.g., 3-bromoethynylaniline or 3-iodoethynylaniline). The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. youtube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. libretexts.org Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and BrettPhos, developed by the Buchwald group, have been shown to dramatically improve reaction efficiency by stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. youtube.comresearchgate.net The choice of a suitable base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), is crucial for the deprotonation of the amine, enabling its participation in the catalytic cycle. libretexts.orgyoutube.com

| Entry | Aryl Halide/Triflate | Amine | Catalyst/Ligand System | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|---|

| 1 | Aryl Bromide | Primary Amine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 °C | Good to Excellent |

| 2 | Aryl Chloride | Primary Alkylamine | [Pd(cinnamyl)Cl]₂ / NHC/P Ligand | NaOtBu | Toluene | Room Temp | High |

| 3 | Aryl Triflates | Cyclohexylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 °C | Excellent |

| 4 | Heteroaryl Halides | Primary Amine | [(CyPF-tBu)PdCl₂] | NaOtBu | Dioxane | 100 °C | High |

This table presents representative conditions for Buchwald-Hartwig amination reactions, which are applicable to the synthesis of this compound from 3-haloethynylbenzene and cyclohexylamine. The specific yields and optimal conditions would require experimental validation. Data compiled from multiple sources. wikipedia.orgresearchgate.netorganic-chemistry.org

Functional Group Interconversion Pathways

An alternative synthetic strategy involves forming the N-cyclohexyl aniline core first, followed by the introduction of the ethynyl (B1212043) group, or vice-versa. These pathways rely on robust and well-established functional group transformations.

This approach is a two-step process that retrosynthetically disconnects the C(sp)-C(sp²) bond of the ethynyl group.

Formation of N-cyclohexyl-3-haloaniline: The precursor, N-cyclohexyl-3-haloaniline (where the halogen is typically bromine or iodine), can be synthesized via reductive amination of a 3-haloaniline with cyclohexanone (B45756) or through direct N-alkylation of a 3-haloaniline with a cyclohexyl halide.

Sonogashira Coupling: The subsequent and key step is the Sonogashira reaction. ntu.edu.tw This palladium- and copper-cocatalyzed cross-coupling reaction joins the N-cyclohexyl-3-haloaniline with a terminal alkyne. nih.gov A common and practical source of the acetylene (B1199291) moiety is trimethylsilylacetylene (B32187) (TMSA), which is coupled to the aryl halide. The resulting trimethylsilyl-protected alkyne is then readily deprotected, typically using a mild base like potassium carbonate in methanol, to reveal the terminal alkyne of this compound.

The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. ntu.edu.tw The choice of palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(CH₃CN)₂Cl₂), copper co-catalyst (e.g., CuI), base (typically an amine like triethylamine (B128534) or diisopropylethylamine), and solvent all play a role in the reaction's efficiency. nih.govscielo.org.mx

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Conditions |

|---|---|---|---|---|---|---|---|

| 1 | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp |

| 2 | Aryl Bromide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 60 °C |

| 3 | Aryl Iodide | 1-Ethynyl-cyclohexanol | Pd(OAc)₂/PPh₃ | CuI | Piperidine | DMF | 80 °C |

| 4 | Aryl Bromide | Phenylacetylene | PdCl₂(CH₃CN)₂ / XPhos | None (Cu-free) | Cs₂CO₃ | CH₃CN | 75 °C |

This table illustrates typical conditions for Sonogashira coupling reactions applicable to the synthesis of this compound from an N-cyclohexyl-3-haloaniline precursor. Data compiled from multiple sources. nih.govscielo.org.mxresearchgate.net

Alkyne metathesis is a powerful reaction for the formation of new carbon-carbon triple bonds. illinois.edu While less common for the direct synthesis of a terminal alkyne like that in this compound, it is a highly valuable tool for creating analogs and more complex structures. For example, a ring-closing alkyne metathesis (RCAM) could be employed to synthesize macrocyclic analogs where the this compound scaffold is tethered by another alkyne-containing chain. scispace.com Furthermore, cross-metathesis could be used to couple two different alkynes, one of which bears the N-cyclohexylaniline moiety, to generate new internal alkyne derivatives. This strategy offers a pathway to a diverse range of analogs by varying the alkyne coupling partner.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov For the synthesis of this compound and its analogs, an MCR approach could potentially construct the core structure in a highly convergent manner.

One of the most relevant MCRs involving alkynes is the A³ coupling (Aldehyde-Alkyne-Amine), which synthesizes propargylamines. rsc.org While the classic A³ coupling would not directly yield the target structure, variations and sequential MCR-cyclization strategies can be envisioned to build related heterocyclic systems. nih.gov For instance, a three-component reaction involving a suitably functionalized aldehyde, cyclohexylamine, and a terminal alkyne could generate an intermediate that, upon subsequent cyclization and aromatization, yields a substituted aniline ring system. The development of a specific MCR for the direct synthesis of this compound would represent a novel and highly atom-economical approach. mdpi.comnih.gov

Integration of Cyclohexyl Isocyanide and 3-Ethynylaniline (B136080) in Cascade Reactions

Cascade reactions, which involve a series of intramolecular and/or intermolecular transformations in a single pot, offer an efficient route to complex molecules from simple precursors. A hypothetical three-component cascade reaction for the synthesis of this compound analogs could involve 3-ethynylaniline, an aldehyde, and cyclohexyl isocyanide.

The reaction would likely proceed through the initial formation of an imine from 3-ethynylaniline and the aldehyde. This is followed by the nucleophilic attack of cyclohexyl isocyanide on the imine, generating a nitrilium ion intermediate. This highly reactive intermediate can then be trapped by the ethynyl group in an intramolecular fashion or by another nucleophile present in the reaction mixture, leading to the formation of a complex aniline derivative in a single operation. The diversity of the final product can be controlled by the choice of the aldehyde and any additional nucleophiles. Isocyanide-based multicomponent reactions are well-known for their ability to generate molecular diversity with high atom economy. acs.orgnih.govmdpi.com

The proposed mechanism for a related cascade producing a substituted quinoline (B57606), which incorporates the this compound core structure, is as follows:

Imine Formation: 3-Ethynylaniline reacts with an aldehyde (e.g., benzaldehyde) to form an imine.

Nitrilium Ion Formation: Cyclohexyl isocyanide adds to the imine to form a reactive nitrilium intermediate.

Intramolecular Cyclization: The nucleophilic alkyne group attacks the electrophilic nitrilium carbon, leading to a 6-endo-dig cyclization to form a vinyl cation.

Rearomatization: A final proton transfer or rearrangement step leads to the aromatic quinoline product.

The efficiency of such cascade reactions is often dependent on the specific substrates and reaction conditions. Below is a table of hypothetical results for such a reaction, based on typical outcomes for isocyanide-based multi-component reactions.

| Entry | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Toluene | 80 | 12 | 75 |

| 2 | 4-Methoxybenzaldehyde | Dioxane | 100 | 8 | 82 |

| 3 | 4-Nitrobenzaldehyde | DMF | 100 | 12 | 65 |

| 4 | Propanal | Acetonitrile | 60 | 24 | 58 |

Exploration of Convergent Synthesis Paradigms

For this compound, a convergent approach could involve two key fragments: the 3-ethynylaniline core and the cyclohexyl group. Several coupling strategies could be envisioned:

Reductive Amination: 3-Ethynylaniline could be coupled with cyclohexanone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a widely used and reliable method for forming C-N bonds.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 3-ethynyl-bromobenzene and cyclohexylamine would also yield the target molecule. This method is particularly versatile and tolerant of a wide range of functional groups.

The table below compares a hypothetical linear synthesis with a convergent approach for this compound, assuming a yield of 80% for each step.

| Synthesis Type | Steps | Overall Yield |

| Linear | Step 1: Acetylation of anilineStep 2: NitrationStep 3: BrominationStep 4: Sonogashira couplingStep 5: Reduction of nitro groupStep 6: N-alkylation with cyclohexyl bromideStep 7: Deprotection | (0.80)^7 ≈ 21% |

| Convergent | Fragment A Synthesis (2 steps): 3-bromonitrobenzene to 3-ethynylanilineFragment B: Cyclohexylamine (commercially available)Final Coupling Step: Reductive amination or Buchwald-Hartwig amination | (0.80)^3 ≈ 51% |

Chemo- and Regioselective Synthetic Protocols

Controlled Formation of C-N and C-C Bonds

The control of chemo- and regioselectivity is paramount in the synthesis of highly substituted molecules like this compound and its analogs. In the context of the proposed multi-component cascade reaction, the inherent reactivity of the functional groups dictates the sequence of bond formation.

Chemoselectivity: The reaction is initiated by the most nucleophilic amine (3-ethynylaniline) attacking the most electrophilic carbonyl carbon of the aldehyde, leading to imine formation. The isocyanide, with its unique electronic structure, does not react with the aldehyde or aniline under these conditions but selectively attacks the more electrophilic imine. This predictable reactivity allows for the controlled, sequential formation of C-N bonds.

Regioselectivity: The regioselectivity of the subsequent cyclization is governed by the proximity of the reacting groups. In the proposed intramolecular cyclization, the alkyne group at the 3-position of the aniline ring is perfectly positioned to attack the nitrilium ion, leading to the formation of a six-membered ring. Alternative reaction pathways could be favored by altering the substitution pattern of the aniline or by introducing other nucleophilic groups. The development of highly regioselective reactions is a key challenge in organic synthesis. upenn.edu

Stereochemical Considerations in Synthesis

While this compound itself is achiral, the introduction of stereocenters can be envisaged through the use of chiral starting materials or catalysts. For instance, if a substituted cyclohexyl isocyanide derived from a chiral cyclohexanol (B46403) were used, the resulting product would be chiral.

Furthermore, if the synthesis involved the formation of the cyclohexane (B81311) ring, stereochemical control would be a critical consideration. The relative stereochemistry of substituents on a cyclohexane ring can significantly impact the biological activity and physical properties of a molecule. Diastereoselective reactions to form substituted cyclohexanes are well-established and often rely on substrate control or the use of chiral auxiliaries or catalysts. plos.orggoogleapis.com

In a hypothetical scenario where a substituted cyclohexanone is used in a reductive amination with a chiral derivative of 3-ethynylaniline, the stereochemical outcome would depend on the facial selectivity of the hydride attack on the intermediate iminium ion. The use of bulky protecting groups or chiral catalysts could influence this selectivity, leading to the preferential formation of one diastereomer over another.

The following table illustrates hypothetical diastereomeric ratios that might be achieved in such a reaction under different catalytic conditions, based on known stereoselective reductive amination procedures.

| Entry | Reducing Agent | Chiral Auxiliary/Catalyst | Diastereomeric Ratio (cis:trans) |

| 1 | NaBH(OAc)₃ | None | 60:40 |

| 2 | NaBH(OAc)₃ | (R)-1-Phenylethylamine auxiliary | 85:15 |

| 3 | H₂, Pd/C | Chiral Phosphine Ligand | 95:5 |

Mechanistic Investigations of Chemical Transformations Involving N Cyclohexyl 3 Ethynylaniline

Catalytic Reaction Pathways

The reactivity of N-cyclohexyl-3-ethynylaniline is largely dictated by its terminal alkyne and secondary amine functionalities, making it a suitable candidate for a variety of metal-catalyzed transformations.

Palladium-Catalyzed Alkyne Functionalizations (e.g., Sonogashira Coupling Extensions)

The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, joining a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction typically employs a dual catalytic system of palladium and copper. numberanalytics.com For this compound, the reaction would proceed via two interconnected catalytic cycles.

Palladium Cycle:

Oxidative Addition: A Pd(0) complex reacts with an aryl/vinyl halide (Ar-X) to form a Pd(II) intermediate. wikipedia.org

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The resulting complex eliminates the final coupled product, regenerating the Pd(0) catalyst. numberanalytics.com

Copper Cycle:

The terminal alkyne of this compound coordinates with a Cu(I) salt.

In the presence of a base, the alkyne is deprotonated to form a copper acetylide intermediate, which is then ready for transmetalation to the palladium center. wikipedia.org

A copper-free Sonogashira reaction is also plausible, where the palladium complex mediates the entire process, although this often requires specific ligands and conditions. wikipedia.org The industrial synthesis of the related compound 3-ethynylaniline (B136080) from 3-bromoaniline (B18343) utilizes a Sonogashira reaction, highlighting the feasibility of this transformation on the 3-ethynylaniline scaffold. acs.org

Gold- and Nickel-Catalyzed Cycloaddition and Cycloisomerization Reactions

Gold and nickel catalysts are renowned for their ability to activate alkynes toward nucleophilic attack, enabling various cycloadditions and cycloisomerizations. beilstein-journals.orgsigmaaldrich.com

Gold-Catalyzed Reactions: Cationic gold(I) complexes are highly π-acidic, readily activating the alkyne of this compound. This activation makes the alkyne susceptible to attack by various nucleophiles. In intermolecular reactions, this can lead to the formation of complex products. For instance, gold-catalyzed intermolecular oxidation of o-ethynylanilines can yield 3-oxyindoles, outcompeting the more typical indole (B1671886) formation. rsc.orgresearchgate.net While this compound is a meta-substituted aniline (B41778), similar oxidative pathways could be envisioned. Gold catalysis can also facilitate formal cycloadditions, such as the reaction of alkynes with nitrones to produce bicyclic oxazines. beilstein-journals.org

Nickel-Catalyzed Reactions: Nickel catalysts are effective for various cycloadditions. For example, Ni(0) can catalyze the migratory cycloannulation of o-alkynylphenyl esters, proceeding through an oxidative cyclometallation followed by reductive elimination. chim.it While the substrate differs, the principle of activating an alkyne within an aniline framework is relevant. Nickel can also promote multi-component reactions, such as the three-component bis-allylation of alkynes with alkenes. nih.gov For this compound, such reactions could lead to highly functionalized, non-cyclic products.

Copper-Mediated Click Chemistry Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction, is a highly efficient method for forming 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance. organic-chemistry.org

The mechanism for the reaction of this compound with an organic azide (B81097) (R-N₃) would involve:

Formation of a copper(I) acetylide from the terminal alkyne of this compound. nih.gov

Coordination of the organic azide to the copper center.

A cycloaddition event to form a six-membered copper metallacycle intermediate.

Ring contraction and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst. nih.govacs.org

This reaction is exceptionally reliable for creating a covalent link between the aniline derivative and another molecule bearing an azide group. rsc.org

Intramolecular Cyclization Mechanisms

The relative positions of the amine and alkyne groups in this compound significantly influence the pathways for intramolecular cyclization.

Ring-Closing Reactions Involving the Alkyne and Amine Functionalities

In contrast to 2-ethynylaniline (B1227618) derivatives, which readily undergo intramolecular cyclization to form five-membered indole rings, the meta-positioning of the functional groups in this compound prevents direct 5- or 6-membered ring formation involving the aniline nitrogen and the alkyne. beilstein-journals.orgcapes.gov.brmdpi.com

Therefore, simple intramolecular hydroamination to form a common heterocycle is unlikely. However, more complex cyclizations are possible. For instance, indium-catalyzed reactions of 2-ethynylanilines can lead to either indoles (intramolecular cyclization) or quinolines (intermolecular dimerization), depending on the alkyne substituent. organic-chemistry.org This suggests that under certain catalytic conditions, this compound might undergo dimerization or other intermolecular processes rather than a simple ring-closing reaction.

Cascade Processes and Rearrangement Pathways

Cascade reactions, where multiple bonds are formed in a single operation, offer potential pathways for the transformation of this compound. acs.orgmdpi.com Palladium-catalyzed domino reactions have been used to construct complex fused ring systems from 2-alkynylanilines. nih.govacs.org One such process involves a dearomatization strategy to achieve functionalization at the meta position of a 2-alkynylaniline, followed by a domino heterocyclization/Heck reaction. nih.govacs.org

Rearrangements, such as the Truce-Smiles rearrangement, can also be employed to synthesize complex indoles from 2-alkynylaniline derivatives. rsc.org These reactions often involve a base-mediated cyclization followed by an intramolecular aryl migration. While these examples start with the ortho isomer, they demonstrate that complex, multi-step sequences can overcome the limitations of simple cyclizations. For this compound, a cascade process would likely be required to first form a new ring that brings other reactive partners into proximity with the alkyne or amine, enabling subsequent cyclization or rearrangement steps.

Intermolecular Reactivity Studies

Nucleophilic and Electrophilic Additions to the Ethynyl (B1212043) Moiety

The ethynyl group of this compound, with its high electron density, is a prime target for various addition reactions. Both nucleophiles and electrophiles can attack this moiety, leading to a diverse array of functionalized products. The outcomes of these reactions are often dictated by the nature of the attacking species, the catalyst employed, and the reaction conditions.

Electrophilic Additions:

The triple bond of alkynes, while electron-rich, is generally less reactive towards electrophiles than the double bond of alkenes due to the more compact electron cloud. libretexts.org However, under appropriate conditions, electrophilic additions to the ethynyl group of this compound proceed readily. The addition of strong acids, such as hydrogen halides (HX), typically follows Markovnikov's rule, where the proton adds to the less substituted carbon of the alkyne. libretexts.orgslideshare.net

A notable example is the metal-free hydrohalogenation of ethynylanilines, which can proceed through a pseudo-intramolecular process. researchgate.net In this reaction, the aniline nitrogen first reacts with the acid to form an anilinium salt. This brings the electrophile in close proximity to the alkyne, facilitating an efficient syn-selective addition. researchgate.net

The halogenation of alkynes, for instance with Br₂, is another key electrophilic addition. The bromine molecule becomes polarized as it approaches the nucleophilic alkyne, leading to the formation of a C-Br bond and a transient carbocation, which is then attacked by the bromide ion to yield a dibromo product. libretexts.org Gold(I) complexes are particularly effective catalysts for activating alkynes toward nucleophilic attack due to their high π-acidity. acs.org

Table 1: Examples of Electrophilic Addition Reactions

| Electrophile | Catalyst/Conditions | Product Type | Regioselectivity | Stereochemistry | Citation |

| HCl | Metal-free, pseudo-intramolecular | Chloro-substituted alkene | Markovnikov | syn-addition | researchgate.net |

| Br₂ | None | Dibromoalkene | - | anti-addition | libretexts.org |

| H₂O | Gold(I) catalyst | Ketone | Markovnikov | - | acs.org |

Nucleophilic Additions:

The ethynyl group can also be attacked by nucleophiles, particularly when activated by a suitable catalyst. For instance, copper-catalyzed hydrophosphorylation of alkynes with dialkylphosphites allows for the regio- and stereoselective synthesis of E-vinylphosphonates. rsc.org The reaction is believed to proceed through the formation of a copper σ-complex, followed by an intramolecular proton transfer. rsc.org

The addition of O-nucleophiles, such as water and alcohols, to alkynes is a powerful method for synthesizing carbonyl compounds and ethers. Gold(I) catalysts are highly effective in promoting these transformations. acs.org The mechanism involves the activation of the alkyne by the gold catalyst, making it more susceptible to nucleophilic attack. acs.org A study on the nucleophilic addition to the ethynyl group in ethynylestradiol, catalyzed by a crown ether-copper(I) iodide system, demonstrated a convenient route to acetylenic compounds. nih.gov

Table 2: Examples of Nucleophilic Addition Reactions

| Nucleophile | Catalyst/Conditions | Product Type | Regioselectivity | Stereochemistry | Citation |

| R₂P(O)H | Copper catalyst | E-vinylphosphonate | - | E-selective | rsc.org |

| H₂O/Alcohols | Gold(I) catalyst | Ketone/Ether | - | - | acs.org |

| Triphenylphosphine | None | Cyclized intermediate | - | - | frontiersin.org |

Advanced Applications of N Cyclohexyl 3 Ethynylaniline in Materials and Organic Chemistry

Role in the Synthesis of Complex Molecular Architectures

Conjugated Systems for Optoelectronic Materials Research

Theoretically, the ethynyl (B1212043) group of N-cyclohexyl-3-ethynylaniline could serve as a monomer for the synthesis of polyacetylenes or as a building block in cross-coupling reactions to create extended π-conjugated systems. Such materials are the cornerstone of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of the this compound unit could influence key properties such as charge carrier mobility, energy levels (HOMO/LUMO), and solid-state morphology. However, without experimental data, the performance and characteristics of such hypothetical materials remain speculative.

Use as an Intermediate in Specialized Organic Synthesis

Chemical Transformations towards Advanced Synthetic Intermediates

The ethynyl and amino functionalities of this compound provide two reactive handles for a variety of chemical transformations. The alkyne can undergo reactions such as click chemistry, cyclization reactions, and metal-catalyzed couplings. The secondary amine can be acylated, alkylated, or used to direct ortho-metalation. These transformations could, in principle, lead to a diverse range of advanced synthetic intermediates. However, specific examples of such transformations and the properties of the resulting products are not documented in the available literature.

Contributions to Supramolecular Chemistry

Self-Assembly Studies of Derivatives

Derivatives of this compound, appropriately functionalized, could exhibit self-assembly behavior in solution or the solid state. The aromatic ring can participate in π-π stacking, while the N-H group can act as a hydrogen bond donor. The cyclohexyl group could influence the packing and solubility of the resulting assemblies. Studies on the self-assembly of such derivatives could lead to the formation of interesting supramolecular structures like gels, liquid crystals, or nanomaterials. At present, no such studies have been published.

Non-Covalent Interactions in Molecular Recognition

The potential for this compound derivatives to engage in molecular recognition events is plausible. The aromatic ring, the N-H group, and the alkyne could all participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and cation-π interactions. These interactions are fundamental to host-guest chemistry and the development of synthetic receptors. However, the design, synthesis, and study of host-guest systems based on this specific compound are not described in the current scientific literature.

Computational Chemistry and Theoretical Studies of N Cyclohexyl 3 Ethynylaniline

Quantum Chemical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the calculation of their associated energy changes. While specific, published DFT studies on N-cyclohexyl-3-ethynylaniline are scarce, the principles can be illustrated by examining a plausible reaction, such as the electrophilic addition of an acid (H+) to the ethynyl (B1212043) triple bond.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), can be employed to optimize the geometries of the reactant, transition states, intermediates, and products. Frequency calculations are then performed to confirm that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). ucsb.edu

The calculated electronic energies, combined with thermal corrections, yield the Gibbs free energies (ΔG) for each step. This allows for the construction of a reaction energy profile. For instance, the protonation of the ethynyl group can occur at either the terminal (α) or the internal (β) carbon, leading to two different vinyl cation intermediates. DFT calculations can determine which pathway is energetically favored. A hypothetical reaction profile for the acid-catalyzed hydration of the ethynyl group is presented below.

Table 1: Illustrative Gibbs Free Energy Profile for a Hypothetical Reaction Pathway All energies are relative to the reactants and are presented for illustrative purposes.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants | This compound + H3O+ | 0.0 |

| TS1 (β-attack) | Transition state for protonation at the β-carbon | +15.2 |

| Intermediate 1 | β-vinyl cation | +5.8 |

| TS2 (α-attack) | Transition state for protonation at the α-carbon | +19.7 |

| Intermediate 2 | α-vinyl cation | +10.1 |

| Product | 3-(1-acetyl) N-cyclohexylaniline | -25.0 |

This illustrative data suggests that the formation of the β-vinyl cation (Intermediate 1) is both kinetically and thermodynamically favored over the α-vinyl cation, a common finding in studies of phenylacetylene derivatives. mdpi.comscielo.br

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that many reaction characteristics can be understood by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide insight into a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline (B41778) ring and the nitrogen atom's lone pair, reflecting its nucleophilic character. The LUMO, conversely, is likely distributed across the π* anti-bonding orbitals of the ethynyl group and the phenyl ring, indicating the sites most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and the energy required for electronic excitation.

Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to calculate the partial atomic charges on each atom. These charges reveal the electronic distribution within the molecule. The nitrogen atom is expected to carry a significant negative charge, while the hydrogen attached to it is electropositive. The carbons of the ethynyl group will also have a specific charge distribution that influences their reactivity towards electrophiles and nucleophiles.

Table 2: Hypothetical Calculated Electronic Properties for this compound Values are representative and derived from typical DFT calculations on analogous structures.

| Property | Value | Description |

| HOMO Energy | -5.65 eV | Indicates electron-donating capability. researchgate.net |

| LUMO Energy | -0.85 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.80 eV | Relates to chemical reactivity and stability. |

| Natural Charge on N | -0.45 e | Highlights the nucleophilic character of the amine. |

| Natural Charge on Cα (terminal) | -0.20 e | Suggests susceptibility to electrophilic attack. |

| Natural Charge on Cβ (internal) | -0.05 e | Influences regioselectivity. |

Mechanistic Probing through Theoretical Modeling

Theoretical modeling allows for the in-depth exploration of reaction mechanisms, providing a dynamic picture of the bonding changes that occur as reactants transform into products.

A transition state (TS) is the highest energy point along the lowest energy path of a reaction and represents a critical bottleneck. ucsb.edu Computationally locating and characterizing the TS is paramount to understanding a reaction's kinetics. A TS structure is optimized as a first-order saddle point on the potential energy surface. Its validity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. The eigenvector corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, such as the formation of a new bond and the breaking of an old one. ucsb.edunih.gov

For example, in a palladium-catalyzed cross-coupling reaction involving the ethynyl group, DFT could be used to model the structures of transition states for key steps like oxidative addition or reductive elimination. Analysis of the TS geometry, including critical bond lengths and angles, provides a static snapshot of the bond-forming/bond-breaking process.

Many reactions involving this compound can yield multiple products. Computational chemistry is exceptionally useful for explaining and predicting the observed chemo- and regioselectivity.

Cheoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reaction with an oxidizing agent, will the aniline nitrogen or the ethynyl triple bond react? By calculating the activation energy barriers for both competing pathways, the more favorable route can be identified. The steric hindrance imposed by the bulky cyclohexyl group, which can be quantified through computational modeling, may also play a decisive role by selectively blocking access to the nitrogen atom, thereby favoring reactions at the more accessible ethynyl group.

Regioselectivity concerns the preferential formation of one constitutional isomer over another. As discussed in section 5.1.1, the addition of an electrophile to the unsymmetrical ethynyl group can occur at two different positions. The regioselectivity is determined by the relative stability of the transition states leading to the different intermediates. mdpi.com Calculations consistently show that the pathway with the lower activation energy barrier will be the dominant one, thus allowing for a rationalization of the observed product distribution. researchgate.netresearchgate.net

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy, serving as a valuable tool for structure verification and interpretation of experimental data.

DFT calculations can simulate the infrared (IR) spectrum by computing the vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., stretching, bending). While calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation, they can be brought into excellent agreement through the use of empirical scaling factors.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. These theoretical predictions are invaluable for assigning peaks in complex experimental spectra and for confirming the constitution and conformation of the synthesized molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound Frequencies and shifts are representative values. Experimental values may vary.

| Spectroscopic Data | Functional Group | Predicted Value | Typical Experimental Range |

| IR Frequency | ≡C-H stretch | 3310 cm⁻¹ | 3250-3350 cm⁻¹ |

| C≡C stretch | 2115 cm⁻¹ | 2100-2140 cm⁻¹ | |

| N-H stretch | 3420 cm⁻¹ | 3350-3500 cm⁻¹ | |

| Aromatic C-H stretch | 3050 cm⁻¹ | 3000-3100 cm⁻¹ | |

| ¹H NMR Shift | ≡C-H proton | 3.1 ppm | 2.5-3.2 ppm |

| N-H proton | 3.8 ppm | 3.0-5.0 ppm | |

| Aromatic protons | 6.7-7.2 ppm | 6.5-7.5 ppm | |

| ¹³C NMR Shift | C≡C carbons | 78 ppm, 83 ppm | 70-90 ppm |

| Aromatic carbons | 115-130 ppm | 110-140 ppm |

Theoretical Vibrational and Electronic Spectroscopy

Theoretical calculations are instrumental in predicting and interpreting the vibrational and electronic spectra of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for these purposes.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be theoretically predicted to understand its vibrational modes. These calculations can aid in the assignment of experimental spectral bands to specific molecular motions. For instance, the vibrational frequencies of aniline and its derivatives have been successfully calculated using methods like B3LYP with a 6-31++G basis set. researchgate.net Similar approaches can be applied to this compound to elucidate the vibrational characteristics of its constituent functional groups.

Key vibrational modes of interest would include:

N-H stretching: Expected in the range of 3300-3500 cm⁻¹.

C≡C stretching: A characteristic weak to medium band around 2100-2260 cm⁻¹.

≡C-H stretching: A sharp band typically appearing around 3300 cm⁻¹.

Aromatic C-H stretching: Expected above 3000 cm⁻¹.

Cyclohexyl C-H stretching: Expected in the 2850-2950 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

C-N stretching: Typically observed in the 1250-1360 cm⁻¹ range.

A hypothetical table of calculated vibrational frequencies for this compound based on DFT calculations is presented below.

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3450 | Medium |

| ≡C-H Stretch | 3310 | Strong, Sharp |

| Aromatic C-H Stretch | 3050 | Medium |

| Cyclohexyl C-H Stretch (asym) | 2935 | Strong |

| Cyclohexyl C-H Stretch (sym) | 2860 | Strong |

| C≡C Stretch | 2150 | Medium |

| Aromatic C=C Stretch | 1600, 1580, 1490 | Strong, Medium |

| C-N Stretch | 1320 | Medium |

Electronic Spectroscopy: The electronic absorption spectrum, typically in the ultraviolet-visible (UV-Vis) range, can be predicted using TD-DFT calculations. These computations can provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The calculated absorption maxima (λmax) and oscillator strengths can be correlated with experimental UV-Vis spectra to understand the electronic structure of the molecule. For substituted anilines, the electronic transitions are influenced by the nature and position of the substituents on the aromatic ring. The ethynyl and cyclohexyl groups in this compound would be expected to cause shifts in the absorption bands compared to aniline.

Computational NMR and Mass Spectrometry Correlations

NMR Spectroscopy: Computational methods can be employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical chemical shifts are typically calculated relative to a reference compound, such as tetramethylsilane (TMS). By correlating the calculated chemical shifts with experimental data, a detailed assignment of the NMR spectra can be achieved. This is particularly useful for complex molecules where spectral overlap can make assignments challenging. The correlation between calculated and experimental chemical shifts for a series of compounds can be used to validate the computational methodology. mdpi.com

A hypothetical correlation of calculated and experimental ¹³C NMR chemical shifts for this compound is shown in the table below.

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |

| C (ipso-NH) | 147.0 | 146.5 |

| C (ipso-C≡CH) | 123.0 | 122.8 |

| C (aromatic) | 129.5, 118.0, 115.0, 112.0 | 129.2, 117.8, 114.7, 111.9 |

| C (alkyne) | 83.0, 77.0 | 82.5, 76.8 |

| C (cyclohexyl-CH) | 52.0 | 51.7 |

| C (cyclohexyl-CH₂) | 33.0, 26.0, 25.0 | 32.8, 25.8, 24.9 |

Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can aid in understanding the fragmentation patterns observed in mass spectrometry. By calculating the energies of different potential fragment ions, it is possible to predict the most likely fragmentation pathways. This can help in the interpretation of the experimental mass spectrum and the structural elucidation of the compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.

Conformational Analysis of this compound and its Derivatives

This compound possesses significant conformational flexibility due to the rotatable bonds associated with the cyclohexyl group and the C-N bond. MD simulations can be used to explore the potential energy surface of the molecule and identify its stable conformers. The analysis of the simulation trajectory can reveal the preferred orientations of the cyclohexyl and aniline moieties relative to each other. Key dihedral angles to monitor would include those defining the orientation of the cyclohexyl ring with respect to the aniline ring and the planarity of the amine group. Such conformational analyses are crucial for understanding the molecule's shape and how it might interact with other molecules. mdpi.com

Future Directions and Emerging Research Avenues for N Cyclohexyl 3 Ethynylaniline

Sustainable Synthesis Routes and Green Chemistry Considerations

Future research will likely focus on developing sustainable and environmentally friendly methods for the synthesis of N-cyclohexyl-3-ethynylaniline. Traditional methods for the synthesis of similar aniline (B41778) derivatives often involve multi-step processes that may utilize hazardous reagents and solvents. Green chemistry principles could be applied to improve the synthesis of this compound.

One potential route for the synthesis of this compound is through the coupling of 3-ethynylaniline (B136080) and a cyclohexyl derivative. Research into greener catalytic systems for this N-alkylation reaction is a promising avenue. The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, could be explored as an alternative to volatile organic solvents. researchgate.net The development of a one-pot synthesis would also align with green chemistry principles by reducing waste and improving efficiency.

Key areas for research in the sustainable synthesis of this compound include:

Catalyst Development: Investigating earth-abundant metal catalysts or organocatalysts to replace precious metal catalysts.

Solvent Selection: Utilizing green solvents such as water, supercritical fluids, or deep eutectic solvents. researchgate.net

Energy Efficiency: Exploring microwave-assisted or mechanochemical synthesis to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

A comparative table of potential synthesis methods is presented below.

| Synthesis Method | Potential Advantages | Research Focus |

| Catalytic N-alkylation | High selectivity and yield | Development of reusable and non-toxic catalysts |

| Reductive Amination | Use of readily available starting materials | Optimization of reaction conditions for high efficiency |

| One-Pot Synthesis | Reduced waste and purification steps | Design of multi-component reactions |

Integration into Flow Chemistry Systems

The synthesis of this compound and its derivatives is well-suited for integration into continuous flow chemistry systems. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities.

Future research could focus on developing a continuous flow process for the synthesis of this compound. This would involve the optimization of reaction conditions in a flow reactor and the integration of in-line purification and analysis techniques. The development of a telescoped continuous flow synthesis, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, would be a significant advancement. alitheagenomics.com

| Flow Chemistry Parameter | Potential Benefits for this compound Synthesis |

| Temperature Control | Improved reaction selectivity and reduced byproduct formation |

| Pressure Control | Ability to use solvents above their boiling points, accelerating reactions |

| Mixing Efficiency | Enhanced reaction rates and yields |

| Scalability | Facile production of larger quantities of the compound |

Advanced Functional Material Development

The unique molecular structure of this compound, with its reactive ethynyl (B1212043) group, makes it a promising building block for the development of advanced functional materials. The alkyne functionality can be readily modified through reactions such as click chemistry, polymerization, and cyclization to create a variety of novel materials with tailored properties. sigmaaldrich.comsigmaaldrich.com

Potential applications in materials science include:

Polymers and Coatings: 3-Ethynylaniline, a precursor to the title compound, is used in the production of advanced polymers and coatings. chemimpex.com The incorporation of the this compound moiety into polymer backbones could enhance thermal stability, mechanical strength, and chemical resistance.

Organic Electronics: The aniline and ethynyl groups suggest potential for use in organic semiconductors and other electronic materials. chemimpex.com

Benzoxazines: 3-Ethynylaniline is a known reagent in the synthesis of benzoxazine (B1645224) monomers, which are precursors to high-performance phenolic resins. sigmaaldrich.comsigmaaldrich.comchemicalbook.com this compound could be explored for the creation of novel benzoxazine resins with unique properties.

Bio-inspired Chemical Transformations

The field of bio-inspired chemistry, which seeks to mimic natural processes to perform complex chemical transformations, offers exciting possibilities for this compound. The aniline and alkyne moieties are present in various natural products and bioactive molecules.

Future research could explore the use of enzymatic or biomimetic catalysts to perform selective transformations on this compound. This could lead to the development of novel synthetic methodologies that are highly efficient and stereoselective. For example, enzymes could be used to catalyze the asymmetric addition to the alkyne, leading to the formation of chiral products with potential applications in pharmaceuticals.

Application in Nanoscience and Nanotechnology

The ethynyl group of this compound makes it a candidate for applications in nanoscience and nanotechnology. The ability of alkynes to undergo surface-functionalization reactions makes this compound potentially useful for modifying the surfaces of nanoparticles and other nanomaterials.

For instance, this compound could be used to functionalize gold or carbon nanotubes through covalent bonding. This could be used to tune the electronic properties of the nanomaterials or to introduce specific functionalities for applications in sensing, catalysis, or drug delivery.

High-Throughput Experimentation and Data-Driven Research

High-throughput experimentation (HTE) and data-driven research methodologies can significantly accelerate the discovery of new applications for this compound. HTE allows for the rapid screening of a large number of reaction conditions or material formulations, while data-driven approaches can be used to identify structure-property relationships and to guide the design of new experiments. alitheagenomics.comnih.govwashu.edu

Future research could utilize HTE to rapidly optimize the synthesis of this compound and to screen for its activity in a variety of biological and materials science assays. nih.govwashu.edu Machine learning algorithms could be trained on the resulting data to predict the properties of new derivatives and to guide the development of novel functional materials and bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.